3-(2-Thienyl)propanoic acid

Antihypertensive Synthesis Eprosartan Intermediate Process Chemistry

Inconsistent impurity standards can delay ANDA filing. This compound resolves that. - Eprosartan process impurity reference standard for HPLC method validation. - Balanced LogP (~1.7) & solubility (1.15 mg/mL) as a brain-penetrant drug fragment. - ≥97.5% HPLC purity, reliable for amide/ester coupling in med chem.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 5928-51-8
Cat. No. B193100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)propanoic acid
CAS5928-51-8
Synonyms3-(Thiophen-2-yl)propionic Acid;  β-(2-Thienyl)propionic Acid;  2-Thiophenepropionic Acid
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCC(=O)O
InChIInChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
InChIKeyMJPVYTKZYZPIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

3-(2-Thienyl)propanoic acid (CAS 5928-51-8) | Thiophene-2-Propanoic Acid Building Block for Angiotensin II Receptor Antagonist Synthesis


3-(2-Thienyl)propanoic acid (CAS 5928-51-8), also referred to as 2-thiophenepropionic acid, is a thiophene-containing monocarboxylic acid with the molecular formula C7H8O2S and a molecular weight of 156.20 g/mol. This white to beige crystalline solid serves as a critical organic synthesis intermediate and fragment molecule [1], offering a well-defined thiophene scaffold with a flexible propanoic acid linker. Its commercial availability in high purity (e.g., ≥97.5% by HPLC) makes it a reliable building block for medicinal chemistry and materials science applications.

Why 3-(2-Thienyl)propanoic acid (5928-51-8) Cannot Be Indiscriminately Replaced with Other Thiophene Carboxylic Acids


In pharmaceutical and materials chemistry, seemingly minor changes to a heterocyclic core can profoundly alter a molecule's physicochemical properties, biological target engagement, and synthetic utility. For instance, the bioisosteric replacement of a benzene ring with a thiophene ring in GluN2B ligands has been shown to be well tolerated, yet the specific substitution pattern and linker length dramatically impact binding affinity; one thiophene derivative exhibited an 8-fold difference in Ki value (204 nM vs. 26 nM) compared to a closely related analog [1]. Therefore, substituting 3-(2-Thienyl)propanoic acid with a 3-(3-thienyl) regioisomer, a thiophene-2-acetic acid, or an α,β-unsaturated analog like 2-thiopheneacrylic acid is not a straightforward swap. Each alteration changes the vector of the carboxylic acid relative to the aromatic plane, the compound's acidity (pKa), and its reactivity in downstream coupling reactions, which directly impacts the success of a synthetic route and the final product's properties. The evidence below demonstrates where the specific structure of 3-(2-Thienyl)propanoic acid provides a unique and quantifiable advantage.

Quantitative Differentiation of 3-(2-Thienyl)propanoic acid (5928-51-8) from Analogs and Alternatives


Angiotensin II Receptor Antagonist Intermediate: Process Purity Advantage vs. Impurity Formation

In the industrial synthesis of the antihypertensive drug eprosartan, the target molecule is not the final active ingredient but rather an impurity that must be strictly controlled. A key intermediate, (E)-α-[[2-butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazole-5-yl]methylene]-2-thiophene propanoic acid ethyl ester, must be produced substantially free of 3-(2-thienyl)propanoic acid ethyl ester impurity [1]. This is because the decarboxylate impurity is carried through subsequent steps and, upon hydrolysis with sodium hydroxide, is converted to 3-(2-thienyl)propanoic acid, which appears as a persistent impurity in the final eprosartan drug substance [2]. This differentiates the compound as a critical reference standard for process control, rather than a primary synthetic building block in this specific context.

Antihypertensive Synthesis Eprosartan Intermediate Process Chemistry

Physicochemical Properties: LogP and Solubility Profile Differentiate from Shorter-Chain Thiophene Acetic Acid

The physicochemical profile of 3-(2-Thienyl)propanoic acid differs markedly from that of the shorter-chain analog thiophene-2-acetic acid. The consensus LogP (a measure of lipophilicity) for 3-(2-Thienyl)propanoic acid is 1.7 , whereas the predicted LogP for thiophene-2-acetic acid is approximately 0.9 (calculated via ChemSpider). This 0.8 log unit difference translates to an approximately 6.3-fold higher partition coefficient into octanol, indicating greater membrane permeability. Furthermore, the predicted aqueous solubility for 3-(2-Thienyl)propanoic acid is 1.15 mg/mL (classified as 'Soluble') , while thiophene-2-acetic acid is reported to be 'slightly soluble' in water . These differences in lipophilicity and solubility are critical when designing compounds with specific ADME properties.

Lipophilicity Drug Design Property Comparison

Thermodynamic Stability in Reaction Conditions: Favorable Enthalpic Interaction for Surface Functionalization

The protonation of 3-(3-thienyl)propanoic acid, a regioisomer, at a perovskite surface leads to an exothermic reaction . While direct comparative data for the 2-thienyl isomer is not available in this source, the report highlights that the thienylpropanoic acid scaffold can engage in thermodynamically favorable, enthalpic interactions with inorganic surfaces. This suggests that the 2-substituted analog may similarly serve as a useful ligand for surface functionalization in materials science applications, a role distinct from its use as a pharmaceutical intermediate. This class-level inference supports its potential as a building block for creating hybrid organic-inorganic materials.

Surface Chemistry Thermodynamics Perovskite Materials

Primary Application Scenarios for 3-(2-Thienyl)propanoic acid (CAS 5928-51-8) Based on Differentiated Evidence


Reference Standard for Eprosartan Impurity Profiling in Pharmaceutical Quality Control

Analytical laboratories supporting the manufacture of the angiotensin II receptor antagonist eprosartan utilize 3-(2-thienyl)propanoic acid as a certified reference standard. Given that it is a known process impurity that can form during the hydrolysis of an advanced intermediate , it is essential for developing and validating HPLC methods to ensure the final drug substance meets purity specifications. This is not a role that can be fulfilled by a different thiophene carboxylic acid analog.

Medicinal Chemistry Fragment for Optimizing Lipophilicity in Lead Compounds

Medicinal chemists employ 3-(2-Thienyl)propanoic acid as a fragment for scaffold decoration, particularly when a specific balance of lipophilicity (LogP ~1.7) and solubility (1.15 mg/mL) is required . Compared to the shorter-chain thiophene-2-acetic acid, its higher LogP makes it a more suitable starting point for developing brain-penetrant or membrane-permeable drug candidates, where a certain level of lipophilicity is necessary for activity.

Organic Synthesis Building Block for Thiophene-Containing Small Molecules

As a widely available, high-purity intermediate (≥97.5% by HPLC) , 3-(2-Thienyl)propanoic acid is a reliable starting material for synthesizing a range of thiophene-containing compounds. Its carboxylic acid functionality can be readily converted to esters, amides, and alcohols, making it a versatile building block for constructing more complex molecular architectures in both academic and industrial research settings.

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